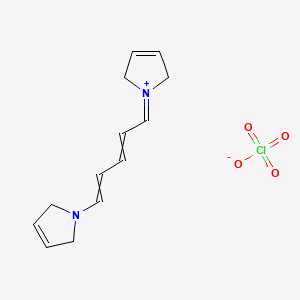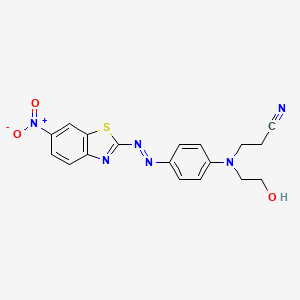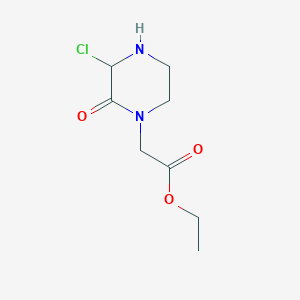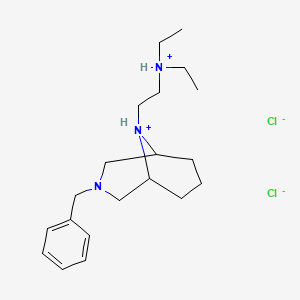
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is a complex organic compound characterized by its long alkyl chain and imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine typically involves the reaction of 2-heptadecyl-4,5-dihydro-1H-imidazole with ethylenediamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .
Aplicaciones Científicas De Investigación
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Shares the imidazole ring but lacks the ethylenediamine moiety.
N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]stearamide: Similar structure with a stearamide group instead of ethylenediamine.
Uniqueness
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is unique due to its combination of a long alkyl chain, imidazole ring, and ethylenediamine moiety.
Propiedades
Número CAS |
2791-37-9 |
|---|---|
Fórmula molecular |
C24H50N4 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
N'-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H50N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-21-23-28(24)22-20-26-19-18-25/h26H,2-23,25H2,1H3 |
Clave InChI |
IVCPSJKBLYOZEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NCCN1CCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)


![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)

![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)

![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)




